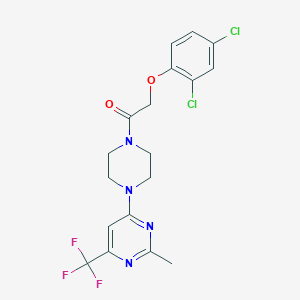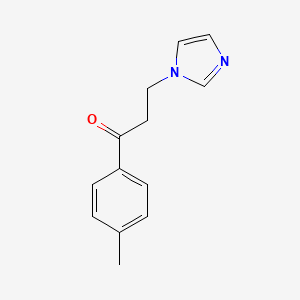
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one, also known as 4-Methylpentedrone or 4-MPD, is a synthetic cathinone that belongs to the phenethylamine class of drugs. It is a stimulant compound that has been used as a research chemical by scientists to study its properties and effects on the body.
Applications De Recherche Scientifique
PET/CT in Radiotherapy Planning for Head and Neck Tumors
PET/CT imaging, integrating molecular and anatomic imaging, is used for evaluating tissue oxygenation with hypoxia-sensitive radiopharmaceuticals. This is crucial for treating head and neck tumors, as hypoxia reduces the cure rate. The radiopharmaceuticals, including 18F-HX4, allow precise hypoxic subvolume identification within the tumor, optimizing intensity-modulated radiation therapy (IMRT) and volumetric arc therapy (VMAT). Identifying hypoxic areas enables tailored radiation dose escalation in radioresistant areas, enhancing disease-free survival rates (Lopes, Ferreira & Caetano, 2020).
Anticancer Activities of African Medicinal Spices and Vegetables
African medicinal spices and vegetables exhibit significant anticancer properties. Techniques like the MTT assay and others are used to measure in vitro cytotoxicity. The cytotoxic extracts from these sources include Aframomum arundinaceum and others, showing promising activities against cancer cells. These extracts induce apoptosis, cell cycle arrest, disrupt mitochondrial membrane potential, and generate reactive oxygen species, highlighting their potential in cancer therapy (Kuete, Karaosmanoğlu & Sivas, 2017).
Significance of Imidazoline Receptors in Toxicology
Imidazoline receptors are significantly associated with the pharmacological and toxicological effects of certain drugs. Three distinct classes of imidazoline receptors (I-1, I-2, I-3) are involved in various physiological responses. I-1 receptors relate to hypotensive activity, I-2 receptors interact with monoamine oxidase, potentially offering antidepressant action, and I-3 receptors modulate glucose homeostasis. Understanding these receptors is crucial for developing therapeutic agents and managing patients with imidazoline overdose (Lowry & Brown, 2014).
Metabolomics Biomarkers for Bisphenol A Exposure
Bisphenol A (BPA) exposure has complex toxic effects on organisms, verified by significant changes in metabolic pathways like glycolysis, Krebs cycle, and others after exposure. Metabolomics studies indicate lactate and choline as consistent biomarkers for BPA exposure. This review emphasizes the need for more targeted metabolomics and epidemiological studies to validate these biomarkers for assessing BPA exposure in humans (Wang et al., 2018).
Propriétés
IUPAC Name |
3-imidazol-1-yl-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-11-2-4-12(5-3-11)13(16)6-8-15-9-7-14-10-15/h2-5,7,9-10H,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKCDQIFYWNORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-yl)-1-(4-methylphenyl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

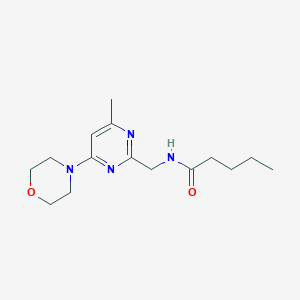
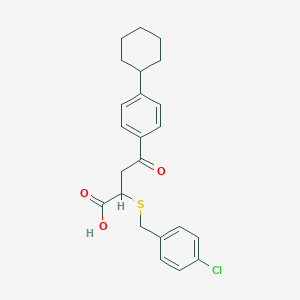
![ethyl 2-(8-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2841689.png)
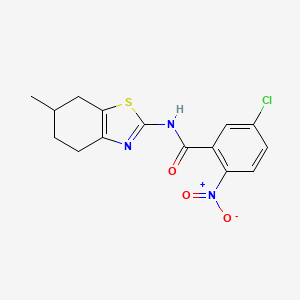
![5-(3-chlorophenyl)-1-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2841691.png)
![5-bromo-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2841692.png)
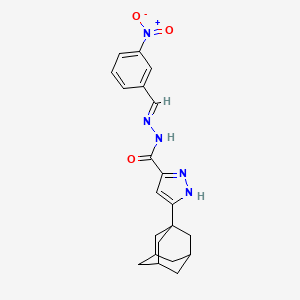

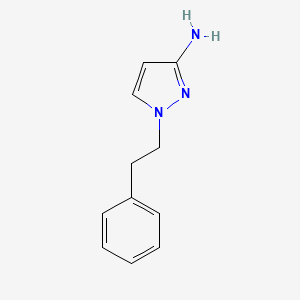
![2-([1,1'-biphenyl]-4-yl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2841698.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2841699.png)
![(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 6-chloropyridine-3-carboxylate](/img/structure/B2841702.png)
